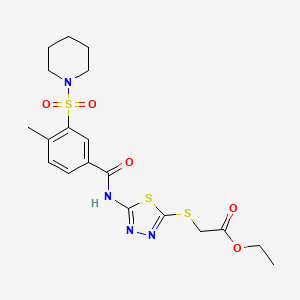![molecular formula C28H26ClN5O3 B2776264 2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538363-88-1](/img/structure/B2776264.png)
2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C28H26ClN5O3 and its molecular weight is 516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of triazolopyrimidines, such as the mentioned compound, involves using the Biginelli protocol, which facilitates the creation of a series of compounds characterized by their antimicrobial and antioxidant activities. These compounds are synthesized from specific aldehydes, amides, and amines, with their structures confirmed through techniques like IR, NMR, and mass spectroscopy. The antimicrobial activity is assessed against a range of pathogens, and the antioxidant activity is evaluated through standard assays, highlighting the compound's potential in therapeutic applications (V. P. Gilava et al., 2020).
Antimicrobial Activities
Further research on triazolopyrimidines has shown a broad spectrum of antimicrobial activities. These activities are crucial for developing new therapeutic agents against resistant microbial strains. The structure-activity relationship (SAR) studies help in understanding how different substitutions on the triazolopyrimidine core affect its biological potency. This research direction is vital for the pharmaceutical industry, aiming to discover new drugs with enhanced efficacy and safety profiles (A. El-Agrody et al., 2011).
Mechanistic Insights and Chemical Transformations
The chemical reactivity of triazolopyrimidines under various conditions has been studied to understand their mechanism of action and potential chemical transformations. These studies are fundamental for synthetic chemists and pharmacologists, providing insights into how these compounds can be modified or transformed into more active or selective agents. Such research encompasses the exploration of different reaction conditions, catalysts, and substrates to refine the synthesis and improve the yields of triazolopyrimidines (E. A. Lashmanova et al., 2019).
Application in Supramolecular Chemistry
The unique structural features of triazolopyrimidines allow their application in supramolecular chemistry, where they can form complex structures with other molecules through non-covalent interactions. These interactions are crucial for developing new materials with specific properties, such as catalysis, sensing, and drug delivery systems. Research in this area explores the possibilities of using triazolopyrimidines as building blocks for constructing sophisticated molecular architectures (M. Fonari et al., 2004).
Properties
IUPAC Name |
2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN5O3/c1-4-37-22-15-14-18(16-23(22)36-3)25-24(27(35)31-19-10-6-5-7-11-19)17(2)30-28-32-26(33-34(25)28)20-12-8-9-13-21(20)29/h5-16,25H,4H2,1-3H3,(H,31,35)(H,30,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPRLKWYCAMYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC3=NC(=NN23)C4=CC=CC=C4Cl)C)C(=O)NC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776181.png)
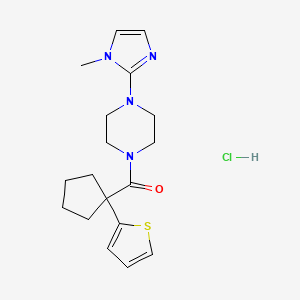
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide](/img/structure/B2776183.png)
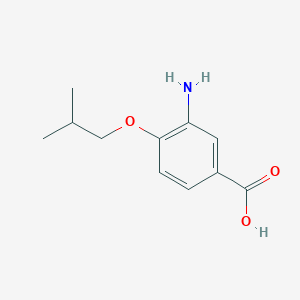
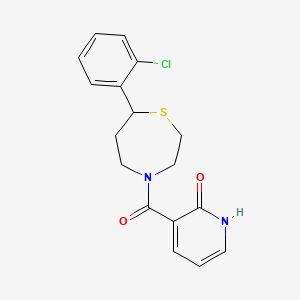
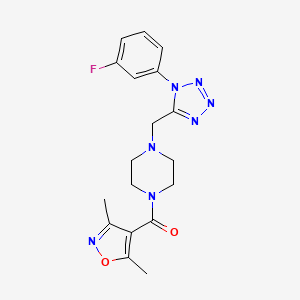

![5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2776191.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2776192.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[methyl(phenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2776196.png)
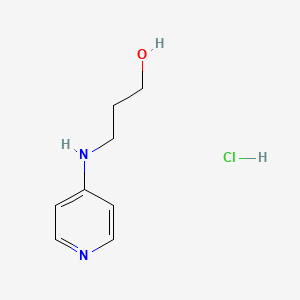
![tert-butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2776199.png)

